5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various 2H-chromen-2-one derivatives has been explored in the provided studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine . Similarly, 4-hydroxycoumarine was used as a starting material to synthesize 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones . Another study demonstrated the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers to produce 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Additionally, 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives were synthesized for biological screening . The Knoevenagel reaction was employed to synthesize 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were used to assign the complete network of proton and carbon atoms . Crystallographic studies provided detailed insights into the molecular structures, as seen in the determination of the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one and 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one .
Chemical Reactions Analysis
The studies have shown that 2H-chromen-2-one derivatives can undergo various chemical reactions. For example, the intramolecular Paternò–Büchi reaction was used to synthesize angular tricyclic compounds . The possibility of obtaining asymmetric 1,5-diketones based on 4-hydroxy-2H-chromen-2-one and dimedone through three-component condensation was also explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. Quasireversible redox processes were observed in all compounds . The UV absorption spectra showed strong absorption bands, indicating π-π* transitions of the oxadiazole group . The sensitivity of the compounds to solvent polarity and hydrogen bonding with protic and aprotic solvents was detected . The acid dissociation constants for some compounds were estimated based on (1)H-NMR spectroscopy as well as on potentiometric and UV/vis titration experiments .
Case Studies and Biological Screening
Several of the synthesized compounds exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853 . Antioxidant activities were also reported, with some compounds showing higher activity than trolox . Compounds synthesized in study showed a high degree of cytotoxic and bactericidal activity, indicating their potential for further biological applications.
Scientific Research Applications
Crystal Structure Analysis
Research has demonstrated the importance of the crystal structure analysis of chromen-2-one derivatives. For instance, studies on compounds closely related to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one have elucidated their crystal structure, revealing how the arrangement of molecules in the crystal lattice can influence their chemical and physical properties. The detailed crystallographic analysis provides insights into the molecular interactions and hydrogen bonding within these structures, which are critical for understanding their reactivity and stability (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Physico-chemical Properties
The synthesis and exploration of the physico-chemical properties of chromen-2-one derivatives have been a significant area of research. For example, the synthesis of these compounds through reactions like the Knoevenagel condensation demonstrates their versatile chemical reactivity. The studies on their physico-chemical properties, including UV/visible absorption spectra and acid dissociation constants, offer valuable information on their behavior in different environments. This knowledge is crucial for their potential applications in various fields such as materials science and pharmaceuticals (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Biological Screening
Significant efforts have been directed toward evaluating the biological activities of chromen-2-one derivatives. Research focusing on their cytotoxic and bactericidal properties reveals their potential as bioactive compounds. For example, some derivatives have shown a high degree of cytotoxic activity, indicating their possible use in developing new therapeutic agents with anticancer properties. Similarly, the evaluation of bactericidal activity suggests their potential application in creating new antibiotics or antiseptic materials (Khan et al., 2003).
Novel Synthesis Methods
The development of novel synthesis methods for chromen-2-one derivatives highlights the ongoing innovation in chemical synthesis techniques. For example, the use of microwave-assisted synthesis and green chemistry approaches aims to make the production of these compounds more efficient, environmentally friendly, and applicable to a broader range of substances. These advancements in synthesis methods are crucial for expanding the utility and accessibility of chromen-2-one derivatives in scientific research and industrial applications (Vu Ngoc Toan & Nguyen Dinh Thanh, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The carbon atom in the ring (sp 2 hybridized) and the methyl carbon (sp 3 hybridized) atom can also act as weak hydrogen bond donors .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Action Environment
The synthesis of coumarin derivatives has been carried out under various conditions, including green conditions such as using green solvent, catalyst, and other procedures .
properties
IUPAC Name |
5-hydroxy-7-methyl-4-propylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSVQPRIONJUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417514 |
Source
|
Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66346-53-0 |
Source
|
Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.